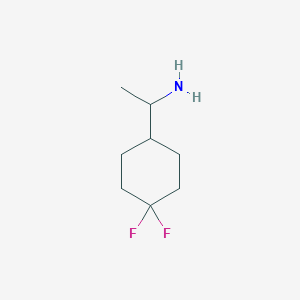

1-(4,4-Difluorocyclohexyl)ethan-1-amine

Vue d'ensemble

Description

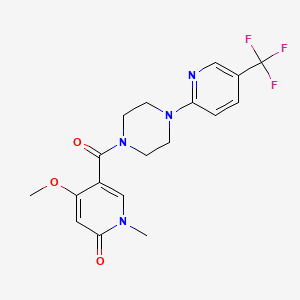

“1-(4,4-Difluorocyclohexyl)ethan-1-amine” is a chemical compound with the CAS Number: 1450660-63-5 . It has a molecular weight of 163.21 . The IUPAC name for this compound is 1-(4,4-difluorocyclohexyl)ethan-1-amine .

Molecular Structure Analysis

The InChI code for “1-(4,4-Difluorocyclohexyl)ethan-1-amine” is 1S/C8H15F2N/c1-6(11)7-2-4-8(9,10)5-3-7/h6-7H,2-5,11H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

“1-(4,4-Difluorocyclohexyl)ethan-1-amine” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Catalysis and Synthesis

1-(4,4-Difluorocyclohexyl)ethan-1-amine and related compounds have been utilized in various catalytic and synthetic applications. Notably, they have been employed in asymmetric syntheses and catalytic reactions:

- Asymmetric Synthesis of γ-Nitrocarbonyl Compounds : Chiral tertiary amines bearing squaramide fragments, related to 1-(4,4-Difluorocyclohexyl)ethan-1-amine, have demonstrated efficiency in catalyzing asymmetric additions of β-dicarbonyl compounds to nitroolefins. This has led to the production of adducts with high yield and enantiomeric excess, highlighting the utility of these compounds in asymmetric synthesis (Kostenko et al., 2018).

Coordination Chemistry and Metal Complexes

These compounds have also found use in coordination chemistry, particularly in forming complexes with metals:

- Cu(II) Complex Synthesis : The versatile binding properties of di-pyridyl ligands, which include derivatives of 1-(4,4-Difluorocyclohexyl)ethan-1-amine, have been explored in the synthesis of Cu(II) complexes. These studies have provided insights into the structural and magnetic properties of such complexes, enhancing our understanding of coordination chemistry (Massoud et al., 2009).

Advanced Material Synthesis

These compounds are also instrumental in the development of advanced materials:

- Poly(ether sulfone) Synthesis : Research has been conducted on the synthesis of multicyclic poly(ether sulfone)s using 4,4'-difluorodiphenylsulfone and tris(4-hydroxyphenyl)ethane, highlighting the role of similar fluorinated compounds in the development of new polymeric materials (Garaleh et al., 2007).

Supramolecular Chemistry

The study of amine-phenol adducts and their framework structures is another area where these compounds have shown significant potential:

- Three-Dimensional Framework Structures : Investigations into the supramolecular chemistry of amine-phenol adducts have demonstrated novel framework structures in adducts involving bis(2-aminoethyl)amine with compounds like 4,4'-sulfonyldiphenol. Such research expands our knowledge of supramolecular architecture and potential applications in material science (Glidewell et al., 2000).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H302, and H314 . The precautionary statements associated with the compound are P210, P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P370+P378, P403+P235, P405, and P501 .

Propriétés

IUPAC Name |

1-(4,4-difluorocyclohexyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N/c1-6(11)7-2-4-8(9,10)5-3-7/h6-7H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXBNSCUACNFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B2369206.png)

![2-[(4-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B2369208.png)

![Ethyl 5-acetyl-4-methyl-2-[2-(4-methylphenoxy)acetamido]thiophene-3-carboxylate](/img/structure/B2369211.png)

![N-(3'-acetyl-1-(2-(allyloxy)benzyl)-7-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2369219.png)

![N-(4-ethoxyphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2369220.png)

![4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2369229.png)